molecular formula C11H16N2O3 B14241191 2-Amino-4,5-diethoxybenzamide CAS No. 236750-60-0

2-Amino-4,5-diethoxybenzamide

Cat. No.: B14241191
CAS No.: 236750-60-0
M. Wt: 224.26 g/mol
InChI Key: JJCRCRNTEZWVEI-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzamide is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzamide, characterized by the presence of amino and ethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-diethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-diethoxybenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 2-amino-4,5-diethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-diethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-4,5-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-diethoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved include enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Amino-4,5-dihydroxybenzamide: Contains hydroxyl groups instead of ethoxy groups.

    2-Amino-4,5-dichlorobenzamide: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

2-Amino-4,5-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

236750-60-0

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-4,5-diethoxybenzamide

InChI

InChI=1S/C11H16N2O3/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H2,13,14)

InChI Key

JJCRCRNTEZWVEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)N)N)OCC

Origin of Product

United States

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